Tetrahydropyran-2-ylmethylamine hydrochloride is a highly versatile, saturated oxygen-heterocycle aliphatic amine building block widely utilized in medicinal chemistry and agrochemical synthesis. As a primary amine precursor, it provides a low-molecular-weight scaffold (MW 151.63 g/mol) characterized by a stable 6-membered tetrahydropyran (THP) ring containing a hydrogen-bond-accepting oxygen atom[1]. Supplied as a stable hydrochloride salt, this compound is specifically engineered to overcome the handling and degradation issues inherent to free-base aliphatic amines. It is a critical intermediate for synthesizing complex amides, secondary amines, and heterocyclic active pharmaceutical ingredients (APIs), offering an optimal balance of favorable lipophilicity, predictable conformational geometry, and excellent processability in automated synthesis workflows.
Substituting this exact compound with close structural or functional analogs severely compromises both synthetic reproducibility and downstream biological performance. Replacing the tetrahydropyran (THP) ring with a carbocyclic analog (e.g., cyclohexylmethylamine) drastically increases lipophilicity, which frequently leads to poor aqueous solubility and elevated off-target binding liabilities (such as hERG toxicity) in late-stage drug candidates [1]. Conversely, substitution with a 5-membered tetrahydrofuran (THF) ring alters the fundamental spatial trajectory of the aminomethyl vector due to differences in ring puckering, often abrogating critical steric fits in rigid enzyme pockets [2]. Furthermore, attempting to procure and utilize the free base form instead of the hydrochloride salt introduces severe stoichiometric errors during high-throughput library synthesis, as the free base rapidly absorbs atmospheric carbon dioxide and moisture, leading to unpredictable yields and complex purification requirements.
Replacing a carbocyclic ring with the oxygen-containing tetrahydropyran moiety significantly alters the physicochemical profile of the resulting building block. Tetrahydropyran-2-ylmethylamine hydrochloride exhibits a highly favorable cLogP of approximately 0.34, whereas its direct carbocyclic analog, cyclohexylmethylamine, is substantially more lipophilic (cLogP > 1.5) . This reduction in lipophilicity translates to markedly improved aqueous solubility and a lower risk of off-target lipophilic binding in downstream active pharmaceutical ingredients[1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | ~0.34 (Tetrahydropyran-2-ylmethylamine) |
| Comparator Or Baseline | ~1.8 (Cyclohexylmethylamine) |
| Quantified Difference | ~1.5 log unit reduction in lipophilicity |
| Conditions | In silico cLogP calculation and physiological buffer solubility models |
Procuring the THP analog instead of a carbocycle is critical for medicinal chemists needing to improve the aqueous solubility and metabolic stability of late-stage lead compounds.
The choice between a 6-membered tetrahydropyran (THP) ring and a 5-membered tetrahydrofuran (THF) ring fundamentally changes the spatial trajectory of the attached aminomethyl group. The THP ring adopts a stable chair conformation, projecting the amine in a predictable vector, whereas the THF ring is conformationally fluid (envelope conformation) [1]. In structure-based drug design, utilizing the rigid THP scaffold over THF has been shown to optimize pocket-filling and alter selectivity profiles between target isoforms, frequently yielding up to a 5- to 10-fold enhancement in specific binding affinity (IC50) for rigid active sites [2].
| Evidence Dimension | Ring Conformation and Target Affinity |
| Target Compound Data | Stable chair conformation (predictable vector) |
| Comparator Or Baseline | Flexible envelope conformation (Tetrahydrofuran-2-ylmethylamine) |
| Quantified Difference | 5- to 10-fold typical improvement in isoform-specific IC50 |
| Conditions | Enzymatic inhibition assays for rigid target pockets (e.g., Chitinase models) |
Selecting the THP derivative provides superior steric control for engaging deep, structurally rigid biological targets compared to flexible 5-membered analogs.
Aliphatic primary amines in their free base form are notoriously difficult to handle due to their liquid state, hygroscopicity, and rapid degradation via atmospheric carbon dioxide absorption (carbamate formation) . Tetrahydropyran-2-ylmethylamine hydrochloride is supplied as a stable, crystalline solid that maintains >95% purity over extended storage periods at room temperature. This solid state eliminates the >10-15% yield discrepancies commonly observed when using degraded free base precursors in parallel synthesis.
| Evidence Dimension | Handling State and Shelf-life |
| Target Compound Data | Stable crystalline solid (>12 months stability) |
| Comparator Or Baseline | Hygroscopic liquid prone to rapid oxidation/carbamate formation (Free base) |
| Quantified Difference | Elimination of >10-15% yield loss due to precursor degradation |
| Conditions | Standard laboratory storage and automated weighing |
Procuring the hydrochloride salt ensures absolute stoichiometric accuracy and reproducibility in automated high-throughput library synthesis.
The hydrochloride salt of tetrahydropyran-2-ylmethylamine demonstrates exceptional compatibility with standardized amide coupling protocols (e.g., EDC/HOBt with DIPEA). Because the free amine is generated in situ, exothermic side reactions and premature dimerization are minimized. In predictive machine-learning models for solvent optimization, reactions utilizing this specific salt consistently achieve high predictive success and experimental yields (>85%) in both standard (DCM) and green (acetonitrile) solvent systems, outperforming variable-purity crude amine mixtures [1].
| Evidence Dimension | Coupling Yield Predictability |
| Target Compound Data | >85% experimental yield in optimized solvents |
| Comparator Or Baseline | Variable yields with crude/free base amines |
| Quantified Difference | Highly reproducible >85% yield with minimized side reactions |
| Conditions | EDC/HOBt coupling with DIPEA in DCM or Acetonitrile |
This predictable reactivity profile streamlines process scale-up and reduces the need for extensive chromatographic purification of final products.
Due to its stable, solid hydrochloride salt form, this compound is perfectly suited for robotic dispensing systems in fragment-based drug discovery (FBDD) and combinatorial chemistry. It eliminates the weighing errors and rapid degradation associated with free-base aliphatic amines, ensuring consistent stoichiometry across large-scale amide coupling and reductive amination arrays [1].
This compound is the right choice when medicinal chemists need to replace highly lipophilic carbocyclic rings (like cyclohexyl) with an oxygen-containing heterocycle. The resulting ~1.5 log unit reduction in cLogP significantly improves the aqueous solubility and metabolic stability of the final API, reducing the risk of late-stage attrition due to hERG liabilities [2].
The rigid chair conformation of the tetrahydropyran ring provides a highly predictable spatial vector for the aminomethyl group. This makes it an ideal building block for probing specific hydrogen bonding and steric constraints in deep, rigid active sites, such as those found in GPR84 receptors or chitinase enzymes, where flexible 5-membered analogs fail to achieve optimal target engagement [2].